2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE
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Overview
Description
2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-methoxy-2-(o-tolyl)ethylamine.
Acylation Reaction: The primary step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions to form the acetamide.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors might be used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Pharmaceutical research might investigate this compound for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13-5-3-4-6-16(13)17(22-2)12-20-18(21)11-14-7-9-15(19)10-8-14/h3-10,17H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMKVRSMPIOTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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